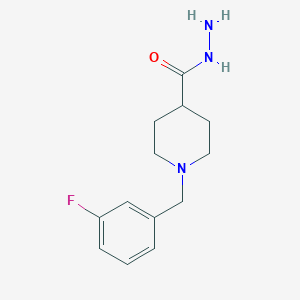

1-(3-Fluorobenzyl)-4-piperidinecarbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

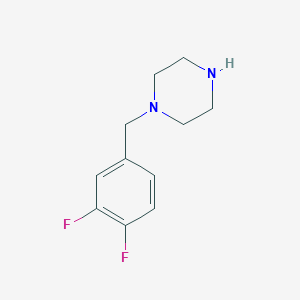

The compound "1-(3-Fluorobenzyl)-4-piperidinecarbohydrazide" is a derivative of benzylpiperazine, which is a chemical framework often explored for its potential pharmacological properties. The presence of a fluorobenzyl group suggests potential interactions with biological systems, as fluorine atoms can significantly alter the biological activity and metabolic stability of pharmaceutical compounds.

Synthesis Analysis

The synthesis of related fluorobenzyl piperidine derivatives has been described in several studies. For instance, compounds related to the metabolites of a cerebral vasodilator were synthesized to confirm their structures, which involved the use of piperazine and fluorobenzyl moieties . Another study detailed the synthesis of fluorobenzyl piperidine isotopomers using the Grignard reaction, followed by deoxygenation and heteroatomic ring saturation . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of "1-(3-Fluorobenzyl)-4-piperidinecarbohydrazide".

Molecular Structure Analysis

The molecular structure of fluorobenzyl piperidine derivatives can be characterized using various spectroscopic techniques. For example, a novel bioactive heterocycle was characterized using IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies, which confirmed the structure and provided details on the conformation and intermolecular interactions within the crystal . Such analytical techniques are crucial for confirming the molecular structure of "1-(3-Fluorobenzyl)-4-piperidinecarbohydrazide".

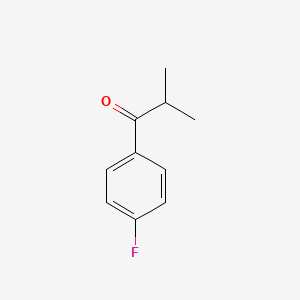

Chemical Reactions Analysis

The reactivity of fluorobenzyl piperidine derivatives can be inferred from studies where these compounds undergo further chemical transformations. For instance, a synthesis method for 1-(4-fluorobenzoyl)-4-(4-trifluoromethoxylbenzoyl)piperidine involved reactions such as amide hydrolysis and N-alkylation, which are common in the modification of piperidine derivatives . These reactions could potentially be applied to "1-(3-Fluorobenzyl)-4-piperidinecarbohydrazide" for the development of new compounds with desired biological activities.

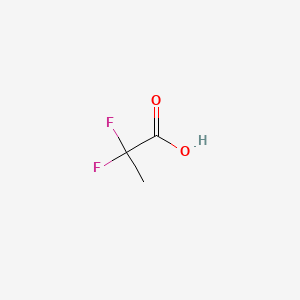

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorobenzyl

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation for In Vivo Studies

The synthesis and biological evaluation of derivatives of this compound have been pursued for potential in vivo studies of acetylcholinesterase (AChE). One study involved the synthesis and evaluation of an analog, aiming for use in imaging studies related to acetylcholinesterase activity in the brain. However, the compound demonstrated nonspecific distribution in brain regions, suggesting limitations for its intended use despite potent in vitro activity (Lee et al., 2000).

Metabolism Studies of Radiotracers

Research has also focused on the metabolism studies of radiotracers that include the fluorobenzyl-piperidine moiety. These studies provide insights into the in vitro and in vivo metabolism of acetylcholinesterase inhibitors, contributing to the development of more effective radiotracers for imaging purposes (Lee et al., 2001).

Isotopomer Synthesis for Scientific Research

The preparation of isotopomers of derivatives, through methods such as the Grignard reaction and catalytic H/D exchange, has been detailed. These methods allow for the production of isotopically labeled compounds for use in various scientific investigations, including pharmacokinetics and metabolic studies (Proszenyák et al., 2005).

Anti-Alzheimer's Activity

A series of N-benzylated derivatives were synthesized and evaluated for anti-Alzheimer's activity, inspired by the structure of donepezil, a major drug for Alzheimer's disease management. Some compounds showed excellent anti-Alzheimer's profiles, indicating the potential therapeutic applications of these derivatives (Gupta et al., 2020).

Mecanismo De Acción

Target of Action

A structurally similar compound, d-phenylalanyl-n-(3-fluorobenzyl)-l-prolinamide, has been reported to target prothrombin . Prothrombin is a protein involved in the coagulation cascade, playing a crucial role in blood clotting.

Mode of Action

These interactions can lead to changes in the conformation or activity of the target protein .

Biochemical Pathways

If it indeed targets prothrombin like its structurally similar compound, it may affect the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot .

Result of Action

If it targets prothrombin, it may influence the process of blood clotting .

Propiedades

IUPAC Name |

1-[(3-fluorophenyl)methyl]piperidine-4-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FN3O/c14-12-3-1-2-10(8-12)9-17-6-4-11(5-7-17)13(18)16-15/h1-3,8,11H,4-7,9,15H2,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMWRAMRJNBVRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NN)CC2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382424 |

Source

|

| Record name | 1-(3-Fluorobenzyl)-4-piperidinecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Fluorobenzyl)-4-piperidinecarbohydrazide | |

CAS RN |

453557-70-5 |

Source

|

| Record name | 1-(3-Fluorobenzyl)-4-piperidinecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

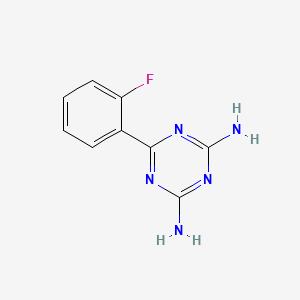

![[2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine](/img/structure/B1304192.png)